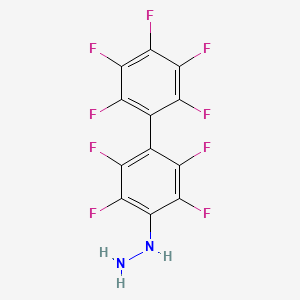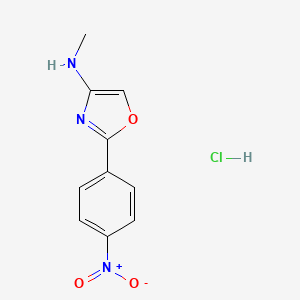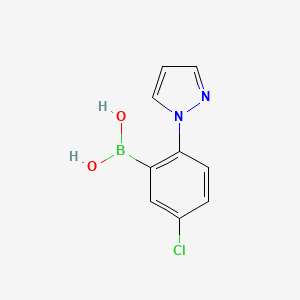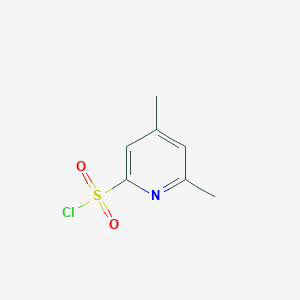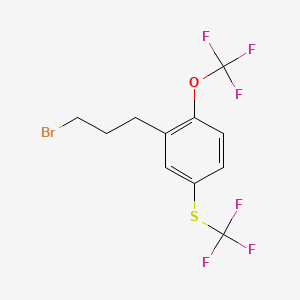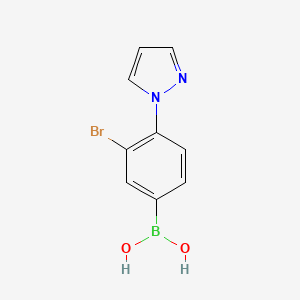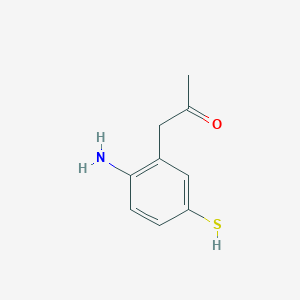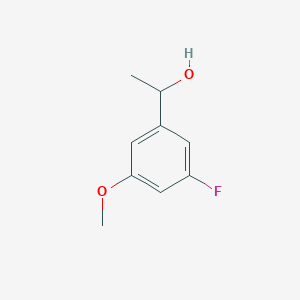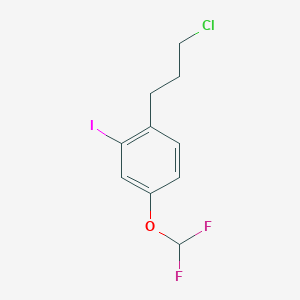
1-(3-Chloropropyl)-4-(difluoromethoxy)-2-iodobenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-Chloropropyl)-4-(difluoromethoxy)-2-iodobenzene is an organic compound that features a benzene ring substituted with a chloropropyl group, a difluoromethoxy group, and an iodine atom
Métodos De Preparación
The synthesis of 1-(3-Chloropropyl)-4-(difluoromethoxy)-2-iodobenzene typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Halogenation: Introduction of the iodine atom onto the benzene ring.
Etherification: Substitution of a hydroxyl group with a difluoromethoxy group.
Alkylation: Attachment of the chloropropyl group to the benzene ring.
Industrial production methods may involve optimizing these steps to increase yield and purity, often using catalysts and specific reaction conditions to facilitate the reactions.
Análisis De Reacciones Químicas
1-(3-Chloropropyl)-4-(difluoromethoxy)-2-iodobenzene can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other groups through nucleophilic substitution.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, altering its chemical structure and properties.
Coupling Reactions: The chloropropyl group can participate in coupling reactions, forming new carbon-carbon bonds.
Common reagents used in these reactions include halogenating agents, oxidizing agents, reducing agents, and catalysts. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1-(3-Chloropropyl)-4-(difluoromethoxy)-2-iodobenzene has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-(3-Chloropropyl)-4-(difluoromethoxy)-2-iodobenzene involves its interaction with specific molecular targets. The compound’s effects are mediated through pathways that involve its functional groups, such as the chloropropyl and difluoromethoxy groups, which can interact with biological molecules and alter their activity.
Comparación Con Compuestos Similares
1-(3-Chloropropyl)-4-(difluoromethoxy)-2-iodobenzene can be compared with similar compounds such as:
1-(3-Chloropropyl)-2-(difluoromethoxy)-3-fluorobenzene: Differing by the position and type of halogen substituents.
1-(3-Chloropropyl)-3-(difluoromethoxy)-2-(trifluoromethoxy)benzene: Featuring an additional trifluoromethoxy group.
The uniqueness of this compound lies in its specific combination of substituents, which confer distinct chemical and physical properties.
Propiedades
Fórmula molecular |
C10H10ClF2IO |
|---|---|
Peso molecular |
346.54 g/mol |
Nombre IUPAC |
1-(3-chloropropyl)-4-(difluoromethoxy)-2-iodobenzene |
InChI |
InChI=1S/C10H10ClF2IO/c11-5-1-2-7-3-4-8(6-9(7)14)15-10(12)13/h3-4,6,10H,1-2,5H2 |
Clave InChI |
STZPUTHFQSRXBY-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1OC(F)F)I)CCCCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


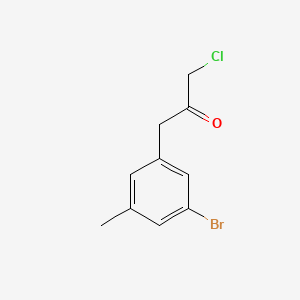
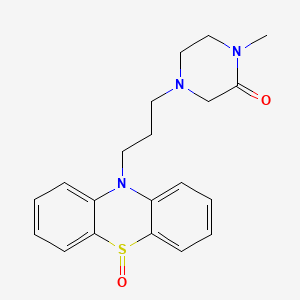
![(4aS,12bS)-3-(cyclopropylmethyl)-4a,9-dihydroxy-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-one;hydrochloride](/img/structure/B14070205.png)
